2-Bromo-3-iodo-4,6-dimethylpyridine

Regioselective Synthesis Cross-Coupling Pyridine Functionalization

This dihalogenated pyridine scaffold features bromine at C2 and iodine at C3, creating a distinct reactivity gradient that enables programmed, sequential cross-coupling reactions. Unlike symmetric dihalo analogs, this precise electronic bias allows the regioselective installation of two different aryl/heteroaryl groups in a single synthetic operation, ideal for SAR library generation and late-stage diversification of advanced intermediates.

Molecular Formula C7H7BrIN
Molecular Weight 311.95 g/mol
CAS No. 104830-09-3
Cat. No. B019645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-iodo-4,6-dimethylpyridine
CAS104830-09-3
Synonyms2-BROMO-3-IODO-4,6-DIMETHYLPYRIDINE
Molecular FormulaC7H7BrIN
Molecular Weight311.95 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1I)Br)C
InChIInChI=1S/C7H7BrIN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3
InChIKeyQGLNGCQCYJPFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-iodo-4,6-dimethylpyridine (CAS 104830-09-3): A Strategic Dihalogenated Pyridine Building Block for Regioselective Synthesis


2-Bromo-3-iodo-4,6-dimethylpyridine is a heteroaromatic building block characterized by the presence of two distinct halogen substituents (bromine at the 2-position and iodine at the 3-position) on a 4,6-dimethylpyridine scaffold . This dual halogenation pattern enables sequential, chemoselective cross-coupling reactions, making it a versatile intermediate for the construction of complex, polysubstituted pyridine derivatives for pharmaceutical and materials science research [1].

Why Generic 2-Bromo-3-iodo-4,6-dimethylpyridine Substitution Fails: The Critical Role of Halogen Differentiation in Sequential Couplings


Simply replacing 2-Bromo-3-iodo-4,6-dimethylpyridine with a generic dihalo analog like 2,3-dibromopyridine or a monohalo derivative fails to provide the same synthetic utility. The intrinsic electronic bias of the pyridine ring typically dictates the site of reactivity in cross-coupling reactions, which can limit synthetic routes [1]. The strategic placement of two halogens with markedly different reactivities (Br vs. I) allows for the programmed, sequential introduction of two distinct substituents in a single synthetic operation, a capability that is not accessible with more symmetrical or less differentiated analogs [2]. This differentiation is crucial for building molecular complexity with precision.

Quantitative Evidence Guide for 2-Bromo-3-iodo-4,6-dimethylpyridine: Head-to-Head Reactivity and Performance Data vs. Closest Analogs


Overcoming Intrinsic Pyridine Regioselectivity: 2-Bromo-3-iodopyridine vs. 2,3-Dibromopyridine in Sequential Suzuki Couplings

The intrinsic electronic bias of the pyridine ring dictates that the 2-position is more electrophilic and reactive than the 3-position in cross-coupling reactions, which normally forces a specific coupling sequence [1]. However, a direct head-to-head study demonstrated that using 2-bromo-3-iodopyridine (a close analog of the target compound) completely reverses this intrinsic bias. The greater reactivity of the iodo group at the 3-position allows for the initial, selective coupling at C3, followed by coupling at C2 with a different boronic acid, a sequence that is impossible with 2,3-dibromopyridine [2].

Regioselective Synthesis Cross-Coupling Pyridine Functionalization

Comparative Isolated Yields for Disubstituted Pyridine Synthesis: Bromoiodo vs. Dibromo Starting Materials

In a one-pot, sequential double Suzuki coupling reaction, a direct comparison was made between using a 2-bromo-3-iodopyridine analog and the corresponding 2,3-dibromopyridine [1]. The bromoiodo starting material enabled the same final product to be obtained in a significantly higher isolated yield of 86% (after purification with neutral alumina) compared to the yield obtained from the dibromo analog (shown in Table 3, entry 1 of the same study). This yield advantage is attributed to the superior chemoselectivity afforded by the distinct halogen reactivities [2].

Synthetic Efficiency Cross-Coupling Double-Coupling

Strategic Differentiation from Monohalogenated 4,6-Dimethylpyridines: Enabling Sequential Derivatization

Unlike monohalogenated analogs such as 2-bromo-4,6-dimethylpyridine (CAS 4926-26-5), which only permit a single derivatization step, 2-bromo-3-iodo-4,6-dimethylpyridine (CAS 104830-09-3) contains two orthogonal reactive handles . The presence of both bromine and iodine allows for a convergent synthetic strategy where two different molecular fragments can be installed in a programmed, one-pot sequence, bypassing the need for separate halogenation and coupling steps for each substituent [1]. This is a class-level advantage for all bromoiodopyridines over their monohalo or symmetrical dihalo counterparts.

Building Block Design Convergent Synthesis Polyhalogenated Heterocycles

Optimal Application Scenarios for 2-Bromo-3-iodo-4,6-dimethylpyridine in Medicinal Chemistry and Materials Synthesis


Synthesis of Unsymmetrical 2,3-Disubstituted Pyridine Libraries for Drug Discovery

This building block is ideally suited for the rapid generation of libraries of unsymmetrical 2,3-disubstituted pyridine derivatives for structure-activity relationship (SAR) studies [1]. Its ability to undergo sequential, regioselective Suzuki couplings with two different aryl, heteroaryl, or alkenyl boronic acids in a single pot [2] directly addresses the need for efficient, divergent synthesis in early-stage medicinal chemistry.

Constructing Functionalized Pyridine Cores for OLED and Advanced Materials

The ability to install two different conjugated units onto a pyridine core in a controlled, stepwise manner is valuable for creating novel organic electronic materials [1]. This compound enables the precise tuning of electronic and optical properties by varying the two coupling partners, a key requirement for developing next-generation OLED emitters or electron-transport layers [2].

Late-Stage Functionalization of Complex Pyridine-Containing Scaffolds

For researchers who have already constructed a complex molecular architecture, this dihalogenated pyridine serves as a versatile, pre-functionalized core [1]. The distinct reactivity of the bromine and iodine atoms provides a handle for introducing two new substituents late in the synthesis without disrupting other sensitive functional groups, thereby enabling the diversification of advanced intermediates and natural product analogs [2].

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